- Antipoxvirus Activity Evaluation of Optimized Corroles Based on Development of Autofluorescent ANCHOR Myxoma VirusACS Infectious Diseases, 2021, 7(8), 2370-2382,
Cas no 946126-95-0 (2-Fluoro-3-nitrobenzyl Alcohol)
946126-95-0 structure
2-Fluoro-3-nitrobenzyl Alcohol Properties
Names and Identifiers
-
- (2-Fluoro-3-nitrophenyl)methanol
- Benzenemethanol,2-fluoro-3-nitro-
- 2-FLUORO-3-NITROBENZYLALCOHOL
- 2-FLUORO-3-NITROBENZYL ALCOHOL
- PubChem4928
- OWEPNYHVJVFJRO-UHFFFAOYSA-N
- (3-nitro-2-fluorophenyl)methanol
- LS10679
- CM13416
- AS05975
- 2-fluoro-3-nitrobenzyl alcohol, AldrichCPR
- W9698
- ST24026137
- 2-Fluoro-3-nitrobenzenemethanol (ACI)
- 2-fluoro-3-nitro-benzenemethanol,;(2-Fluoro-3-nitrophenyl)methanol
- MFCD09835208
- DTXSID30652096
- DS-0581
- 946126-95-0
- SCHEMBL961175
- (2-fluoro-3-nitro-phenyl)methanol
- DB-079977
- AKOS006327697
- EN300-1841134
- J-500800
- CS-W021063
- +Expand
-
- MFCD09835208
- OWEPNYHVJVFJRO-UHFFFAOYSA-N
- 1S/C7H6FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
- [O-][N+](C1C(F)=C(CO)C=CC=1)=O
Computed Properties
- 171.03300
- 1
- 4
- 1
- 171.033
- 12
- 171
- 0
- 0
- 0
- 0
- 0
- 1
- 1
- 66
Experimental Properties
- 1.74940
- 66.05000
- 1.571
- No data available
- No data available
- No data available
- No data available
- Slightly soluble (3.1 g/l) (25 º C),
- No data avaiable
- 1.434±0.06 g/cm3 (20 ºC 760 Torr),
2-Fluoro-3-nitrobenzyl Alcohol Security Information
- H315 (100%) H319 (100%) H335 (100%)
- H315 (100%) H319 (100%) H335 (100%)
-
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Store at 4 ° C, -4 ° C is better
- Warning
2-Fluoro-3-nitrobenzyl Alcohol Customs Data
- 2906299090
-
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Fluoro-3-nitrobenzyl Alcohol Price
2-Fluoro-3-nitrobenzyl Alcohol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 1 h, 0 °C; 14 h, heated; 0 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 30 min, -78 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Ethyl acetate , Water ; 1 h, rt
1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Ethyl acetate , Water ; 1 h, rt
Reference
- Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 3 d
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
- Preparation of N,N'-diphenylpyrimidinediamine derivatives for use as antiproliferative agents, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 4-Methylmorpholine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Preparation of heterocycle carboxamide derivatives useful as SIRT2 inhibitors, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Process for preparation of Omecamtiv Mecarbil dihydrochloride, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Salt of omecamtiv mecarbil and process for preparing salt, United States, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Preparation of coumarin derivatives as antitumor agents, World Intellectual Property Organization, , ,
2-Fluoro-3-nitrobenzyl Alcohol Raw materials
2-Fluoro-3-nitrobenzyl Alcohol Preparation Products
2-Fluoro-3-nitrobenzyl Alcohol Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:946126-95-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:946126-95-0)
TANG SI LEI
15026964105
2881489226@qq.com
2-Fluoro-3-nitrobenzyl Alcohol Related Literature
-
Hebang Shi,Bo Wang,Na Li,Liqiang Zhang RSC Adv., 2019,9, 17941-17949
-
Cristian Vaida,Helmut Keul,Martin Moeller Green Chem., 2011,13, 889-899
-
Patrick Eisenberger,Iris Kieltsch,Nicolas Armanino,Antonio Togni Chem. Commun., 2008, 1575-1577
-
Andrés Henao Aristizabal,Philippe Negrier Phys. Chem. Chem. Phys., 2023,25, 30553-30562
-
Zak E. Hughes,Tiffany R. Walsh RSC Adv., 2015,5, 49933-49943
-
Weizhe Hong,Gongwei Sun,Yi Zhang,Zhi Xing,Biao Huang,Sichun Zhang,Xinrong Zhang Anal. Methods, 2017,9, 2546-2552
-
8. Back cover
-
Umesh Ghoshdastider,Rongliang Wu,Bartosz Trzaskowski,Krzysztof Mlynarczyk,Przemyslaw Miszta,Sowmya Viswanathan,Venkatesan Renugopalakrishnan,Slawomir Filipek RSC Adv., 2015,5, 13570-13578
-
Esther Rani Aluri,Andrew P. Grosvenor RSC Adv., 2015,5, 80939-80949
Recommended suppliers
Amadis Chemical Company Limited
(CAS:946126-95-0)2-Fluoro-3-nitrobenzyl Alcohol
99%
5g
206.0